4-(2-Methyl-1,3-thiazol-4-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, involves structure-guided design approaches and the exploration of structure-activity relationships (SARs) to optimize potency and understand the cellular mode of action (Wang et al., 2004). Similar methodologies can be applied to synthesize and analyze 4-(2-Methyl-1,3-thiazol-4-yl)aniline, employing virtual screening and rational design to develop potent compounds.
Molecular Structure Analysis
The molecular structure of compounds like 4-(2-Methyl-1,3-thiazol-4-yl)aniline can be elucidated using X-ray crystallography, as demonstrated with analogues in the study by Wang et al. (2004). These structures help in rationalizing biochemical structure-activity relationships and understanding the interaction with biological targets.
Scientific Research Applications
Anticancer Activity: Some derivatives of thiazole, including structures related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline, have shown promising anticancer activity against various cancer cell lines. This includes studies on benzimidazole–thiazole derivatives (Nofal et al., 2014).
CDK Inhibition: Compounds structurally similar to 4-(2-Methyl-1,3-thiazol-4-yl)aniline have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), a protein associated with cell cycle regulation. This includes research on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors (Wang et al., 2004).
Antihypertensive Activity: Thiazole derivatives, related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline, have been synthesized and shown to possess antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Anti-Diabetic Agents: Bi-heterocyclic compounds containing thiazole moieties have been synthesized and evaluated for their potential as anti-diabetic agents. This includes studies on derivatives of 2-amino-1,3-thiazol-4-yl (Abbasi et al., 2020).
Antibacterial and Antifungal Activities: Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential use in treating infections (Chaitanya et al., 2010).
Luminescent Materials: Thiazol-2-ylidene platinum(ii) complexes, related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline, have been synthesized, showing strong phosphorescence and potential for use in photophysical applications (Leopold & Strassner, 2017).
properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKEVDAEUPNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179730 | |
Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)aniline | |
CAS RN |
25021-49-2 | |
Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methyl-1,3-thiazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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